molecular formula C20H12Br2O2 B046020 (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS No. 119707-74-3

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B046020
CAS No.: 119707-74-3
M. Wt: 444.1 g/mol
InChI Key: BRTBEAXHUYEXSY-UHFFFAOYSA-N
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Description

(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two bromine atoms and two naphthol units connected through a single bond. This compound is of significant interest in various fields of chemistry due to its unique structural and stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol typically involves the bromination of (S)-1,1’-bi-2-naphthol. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent binaphthol.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.

Major Products

The major products formed from these reactions include various substituted binaphthyl derivatives, quinones, and reduced binaphthols.

Scientific Research Applications

(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst, facilitating enantioselective reactions by forming complexes with substrates. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-3,3’-Dibromo-1,1’-bi-2-naphthol: The enantiomer of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol with similar chemical properties but different stereochemistry.

    1,1’-Bi-2-naphthol: The parent compound without bromine substitution.

    3,3’-Dichloro-1,1’-bi-2-naphthol: A similar compound with chlorine atoms instead of bromine.

Uniqueness

(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol is unique due to its specific stereochemistry and the presence of bromine atoms, which impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBEAXHUYEXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347530
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111795-43-8, 119707-74-3
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol differentiate between enantiomers?

A: Research indicates that while (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol can bind to both enantiomers of a target molecule, it does not show a preferential binding affinity for either. A study investigating its interaction with human serum albumin (HSA) revealed that both (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol and its enantiomer (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol exhibited comparable binding efficiencies. [] The simultaneous addition of equimolar amounts of both enantiomers led to the disappearance of the circular dichroism (CD) signal, indicating no enantiomeric preference. []

Q2: How does this compound contribute to the determination of enantiomeric purity?

A: this compound serves as an effective chiral solvating agent for determining the enantiomeric purity of flavanones using 1H NMR spectroscopy. [] The distinct chemical shifts induced by the chiral environment created by this compound allow for the differentiation and quantification of individual enantiomers. The accuracy of this method has been validated through comparisons with chiral HPLC analysis. []

Q3: What are the applications of (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol in asymmetric synthesis?

A: (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol plays a crucial role as a ligand in chiral zirconium catalysts. These catalysts have demonstrated high efficiency in asymmetric Mannich-type reactions involving acylhydrazones and silyl enolates. [] The resulting β-N'-acylhydrazinocarbonyl products are obtained with high enantiomeric excesses, highlighting the effectiveness of (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol in inducing chirality. [] This reaction provides a valuable synthetic route to various chiral β-aminocarbonyl derivatives, β-lactams, and pyrazolidinones. []

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